![molecular formula C18H18ClN3O4 B11557161 N-(4-chloro-2-methylphenyl)-2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11557161.png)
N-(4-chloro-2-methylphenyl)-2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide
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Overview
Description
N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a chlorinated aromatic ring and a hydrazinecarbonyl group. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methylphenylamine with 2,4-dimethoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reacted with formic acid and hydrazine hydrate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways depend on the biological context and the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-2-methylphenyl)-2-(4-ethoxyphenylamino)acetamide
- 2-Chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
- N-(4-Chloro-2-methylphenyl)-N2-[(S)-(4-methylphenyl)(2-thienyl)methyl]glycinamide
Uniqueness
N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18ClN3O4 |
---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-N'-[(E)-(2,4-dimethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C18H18ClN3O4/c1-11-8-13(19)5-7-15(11)21-17(23)18(24)22-20-10-12-4-6-14(25-2)9-16(12)26-3/h4-10H,1-3H3,(H,21,23)(H,22,24)/b20-10+ |
InChI Key |
LXFIKXVKCBMBTB-KEBDBYFISA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)N/N=C/C2=C(C=C(C=C2)OC)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)NN=CC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
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